3-(1H-imidazol-5-yl)propyl carbamimidothioate

Vue d'ensemble

Description

. Ce composé a été principalement utilisé dans la recherche scientifique pour étudier le rôle du récepteur H3 de l'histamine dans divers processus physiologiques et pathologiques.

Méthodes De Préparation

La synthèse du VUF 8328 implique la réaction de la 3-(1H-imidazol-5-yl)propylamine avec le thiocyanate pour former le groupe carbamimidothioate . Les conditions réactionnelles incluent généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et le polyéthylène glycol (PEG) 300, ainsi que des tensioactifs comme le Tween 80 .

Analyse Des Réactions Chimiques

Le VUF 8328 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, bien que les informations détaillées sur les réactifs et les produits soient limitées.

Réduction : De manière similaire à l'oxydation, des réactions de réduction peuvent être réalisées, mais les détails spécifiques sont rares.

Substitution : Le VUF 8328 peut subir des réactions de substitution, en particulier au niveau du cycle imidazole et du groupe carbamimidothioate.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

Applications de recherche scientifique

Le VUF 8328 a une large gamme d'applications dans la recherche scientifique, notamment :

Mécanisme d'action

Le VUF 8328 exerce ses effets en se liant au récepteur H3 de l'histamine et en l'activant . Ce récepteur est un récepteur couplé aux protéines G qui module la libération de divers neurotransmetteurs, notamment l'histamine, l'acétylcholine et la dopamine . En activant le récepteur H3, le VUF 8328 peut influencer divers processus physiologiques, tels que la régulation du sommeil-éveil, le contrôle de l'appétit et la fonction cognitive .

Applications De Recherche Scientifique

VUF 8328 has a wide range of applications in scientific research, including:

Mécanisme D'action

VUF 8328 exerts its effects by binding to and activating the histamine H3 receptor . This receptor is a G-protein-coupled receptor that modulates the release of various neurotransmitters, including histamine, acetylcholine, and dopamine . By activating the H3 receptor, VUF 8328 can influence various physiological processes, such as sleep-wake regulation, appetite control, and cognitive function .

Comparaison Avec Des Composés Similaires

Le VUF 8328 est unique par son activité agoniste spécifique envers le récepteur H3 de l'histamine. Des composés similaires comprennent :

Impromidine : Un autre agoniste des récepteurs de l'histamine, mais avec une spécificité différente pour le sous-type de récepteur.

Dimaprit : Un agoniste du récepteur H2 de l'histamine, structurellement différent du VUF 8328.

JNJ-7777120 : Un antagoniste du récepteur H4 de l'histamine, utilisé pour la comparaison dans les études sur les récepteurs.

Le VUF 8328 se distingue par son activité spécifique au récepteur H3, ce qui en fait un outil précieux dans la recherche sur les récepteurs de l'histamine.

Activité Biologique

3-(1H-imidazol-5-yl)propyl carbamimidothioate is a compound of significant interest due to its diverse biological activities, particularly its interaction with histamine receptors. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

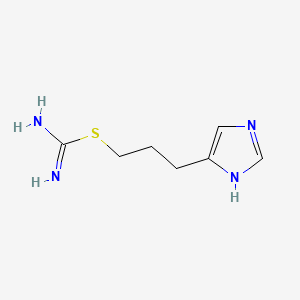

Chemical Structure and Properties

This compound features an imidazole ring connected to a propyl chain and a carbamimidothioate group. The imidazole moiety is crucial for its receptor interactions, while the carbamimidothioate enhances its pharmacological properties.

Histamine Receptor Agonism

The compound has been identified as an agonist for histamine receptors, particularly the H3 receptor. Activation of these receptors is associated with various physiological processes, including neurotransmission and immune response modulation. Research indicates that this compound may influence:

- Cognitive functions : By modulating histamine signaling in the central nervous system (CNS), it may have implications for conditions such as Alzheimer's disease and schizophrenia.

- Inflammatory responses : Its interaction with histamine receptors suggests potential roles in managing allergic reactions and inflammatory diseases .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 16 µg/mL, indicating its potential as an antimicrobial agent . Further screening revealed derivatives with even lower MIC values, suggesting that structural modifications could enhance its efficacy against resistant strains.

The primary mechanism by which this compound exerts its effects involves the modulation of histamine receptor activity. This interaction leads to downstream signaling changes that affect various cellular pathways:

- cAMP signaling pathway : The compound has been shown to influence cAMP levels in cells expressing histamine receptors, which is crucial for many physiological responses.

- Inhibition of farnesyltransferase : Similar compounds have demonstrated potent inhibition of farnesyltransferase, which plays a role in cancer cell proliferation .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the imidazole ring or the propyl chain can significantly alter its receptor affinity and efficacy. For instance:

| Modification | Effect on Activity |

|---|---|

| Substitution at C4 of imidazole | Increased potency at H3 receptor |

| Alteration of propyl chain length | Variation in receptor selectivity |

These insights are vital for guiding future drug design efforts aimed at enhancing the therapeutic potential of this compound.

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

- Neuropharmacology : A study demonstrated that this compound improved cognitive function in animal models by enhancing histaminergic signaling, suggesting potential applications in treating neurodegenerative diseases .

- Oncology : In vitro studies indicated that derivatives of this compound exhibited significant anti-proliferative effects on cancer cell lines, further supporting its potential as an anticancer agent.

Propriétés

IUPAC Name |

3-(1H-imidazol-5-yl)propyl carbamimidothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4S/c8-7(9)12-3-1-2-6-4-10-5-11-6/h4-5H,1-3H2,(H3,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUVWGBVEFRHCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCCSC(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.